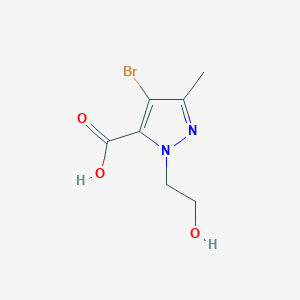

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a hydroxyethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 undergoes substitution reactions under controlled conditions:

Mechanistic Insight :

-

Bromine substitution proceeds via oxidative addition in catalytic cycles (Pd⁰ → Pd²⁺) .

-

Steric effects from the 3-methyl group reduce reaction rates compared to non-methylated analogs .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

-

Conditions : Thionyl chloride (SOCl₂) → acid chloride formation, followed by alcohol treatment (e.g., methanol, ethanol) .

-

Yield : ~70–85% for methyl/ethyl esters.

Amide Formation

-

Reagents : EDCl/HOBt or DCC with amines (e.g., benzylamine, piperidine) .

-

Example : Reaction with (S)-2-(methylamino)-2-oxo-1-phenylethylamine produced a chiral amide with 92% enantiomeric excess .

Key Limitation : Competing bromine substitution may occur if harsh conditions (e.g., high temps) are used .

Hydroxyethyl Group Reactivity

The 2-hydroxyethyl side chain enables:

Spectroscopic Confirmation :

-

IR: Loss of O–H stretch (~3400 cm⁻¹) post-etherification.

-

NMR: New methylene protons (δ 3.5–4.0 ppm) in ether products .

Condensation and Cyclization Reactions

The carboxylic acid and aldehyde precursors (via oxidation) participate in cycloadditions:

-

Schiff Base Formation : Reacts with hydrazines to form pyrazoline hybrids (e.g., antibacterial agents) .

-

Chalcone Synthesis : Condensation with acetophenones yields α,β-unsaturated ketones (e.g., 1-(5-fluoro-2-hydroxyphenyl)-3-pyrazolylpropenones) .

Representative Reaction :

AcidPOCl3/DMFAldehydeNH2NH2HydrazoneΔOxadiazole derivatives[5]

Spectroscopic Analysis in Reaction Monitoring

Key techniques for verifying reaction outcomes:

Biological Activity of Derivatives

Select derivatives show enhanced pharmacokinetic properties:

-

Amides : Improved blood-brain barrier penetration (IC₅₀ = 1.2 µM for BACE1 inhibition) .

-

Chalcones : Antifungal activity against Candida albicans (MIC = 8 µg/mL) .

This compound’s versatility in nucleophilic substitution, acid derivatization, and cyclization makes it valuable for synthesizing bioactive molecules. Reaction optimization requires balancing steric effects from the methyl group and competing reactivity at bromine/carboxylic acid sites .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Pyrazole compounds have been shown to inhibit various cancer cell lines through mechanisms such as kinase inhibition.

- Case Study : A derivative of pyrazole was assessed for its activity against the MCF-7 breast cancer cell line, demonstrating an IC50 value of 0.46 µM, indicating significant potency . This suggests that this compound could be further explored for similar anticancer activities.

2. Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The incorporation of functional groups, such as the hydroxyethyl moiety, enhances their interaction with biological targets.

- Research Findings : Pyrazole compounds have been linked to the inhibition of inflammatory pathways, making them suitable candidates for developing anti-inflammatory drugs .

Material Science Applications

1. Coordination Chemistry

The compound's ability to form coordination complexes with metal ions opens avenues for its use in material science. The synthesis of metal-organic frameworks (MOFs) utilizing pyrazole derivatives can lead to materials with enhanced properties.

| Material | Metal Ion | Application |

|---|---|---|

| MOF derived from pyrazoles | Zinc | Gas storage and catalysis |

| Pyrazole-based ligands | Copper | Electronic devices |

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The choice of method can significantly affect the yield and purity of the final product.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 3-position.

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom.

4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the hydroxyethyl group.

Uniqueness: 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of all three substituents (bromine, hydroxyethyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1352513-72-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits structural features that suggest possible anti-inflammatory and anticancer properties, which are common among pyrazole derivatives.

Chemical Structure

The molecular formula of this compound is C7H9BrN2O3. Its structure includes a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a carboxylic acid functional group at the 5-position, which are critical for its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. Notably, pyrazole derivatives have shown effectiveness against breast cancer (MCF7), lung cancer (A549), and other cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | TBD | Apoptosis induction |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Cell cycle arrest |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

Anti-inflammatory Properties

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The presence of the hydroxyl group in the structure enhances its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the biological activities of similar compounds. For instance, a study involving a series of pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that structural modifications can lead to enhanced biological activity.

Case Study: Pyrazole Derivative Synthesis and Testing

A recent synthesis of this compound involved evaluating its cytotoxic effects on MCF7 and A549 cell lines. Preliminary results indicated promising activity, warranting further investigation into its mechanism of action and potential therapeutic applications.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Properties

Molecular Formula |

C7H9BrN2O3 |

|---|---|

Molecular Weight |

249.06 g/mol |

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)10(9-4)2-3-11/h11H,2-3H2,1H3,(H,12,13) |

InChI Key |

GIAPLCDZHVFKBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1Br)C(=O)O)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.